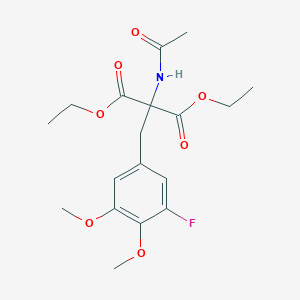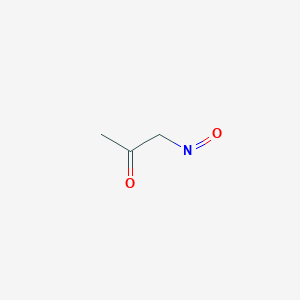
Butane-1,4-diyl bis(methoxyacetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butane-1,4-diyl bis(methoxyacetate) is an organic compound that belongs to the class of esters It is characterized by the presence of two methoxyacetate groups attached to a butane-1,4-diyl backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butane-1,4-diyl bis(methoxyacetate) typically involves the esterification of butane-1,4-diol with methoxyacetic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The general reaction scheme is as follows:
Butane-1,4-diol+2Methoxyacetic acid→Butane-1,4-diyl bis(methoxyacetate)+2Water
Industrial Production Methods
On an industrial scale, the production of butane-1,4-diyl bis(methoxyacetate) can be achieved through continuous esterification processes. These processes often utilize fixed-bed reactors and strong acid ion-exchange resins as catalysts to enhance the reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Butane-1,4-diyl bis(methoxyacetate) can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding butane-1,4-diol and methoxyacetic acid.
Transesterification: This reaction involves the exchange of the methoxyacetate groups with other alcohols in the presence of a catalyst.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Butane-1,4-diol and methoxyacetic acid.
Transesterification: New esters and corresponding alcohols.
Oxidation: Carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Butane-1,4-diyl bis(methoxyacetate) has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Materials Science: The compound can be utilized in the production of polymers and resins.
Biology and Medicine:
Industry: It is used in the manufacture of coatings, adhesives, and plasticizers.
Wirkmechanismus
The mechanism of action of butane-1,4-diyl bis(methoxyacetate) primarily involves its ester bonds. These bonds can be hydrolyzed by enzymes or chemical catalysts, releasing the active components (butane-1,4-diol and methoxyacetic acid). The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butane-1,4-diyl bis(4-oxopentanoate)
- Hexane-1,6-diyl bis(4-oxopentanoate)
- Butane-1,4-diyl bis(chloroacetate)
Uniqueness
Butane-1,4-diyl bis(methoxyacetate) is unique due to its specific ester linkages and the presence of methoxy groups, which can influence its reactivity and solubility. Compared to similar compounds, it may offer distinct advantages in terms of hydrolysis rates and compatibility with various solvents and catalysts.
Eigenschaften
CAS-Nummer |
38342-44-8 |
|---|---|
Molekularformel |
C10H18O6 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
4-(2-methoxyacetyl)oxybutyl 2-methoxyacetate |
InChI |
InChI=1S/C10H18O6/c1-13-7-9(11)15-5-3-4-6-16-10(12)8-14-2/h3-8H2,1-2H3 |
InChI-Schlüssel |
PSENHGIVEGVLMV-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(=O)OCCCCOC(=O)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


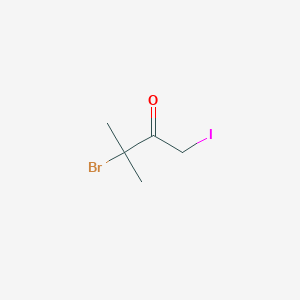
![2-[(2-Chlorophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14664204.png)
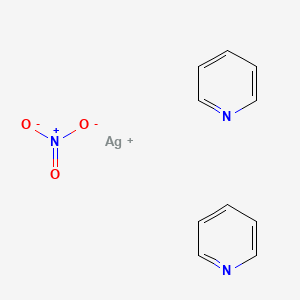
![Bicyclo[3.3.1]nonane-9-acetonitrile, 9-cyano-](/img/structure/B14664212.png)


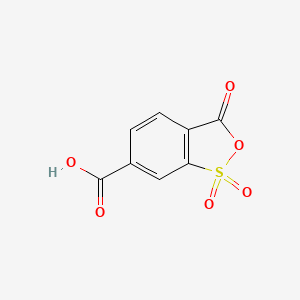
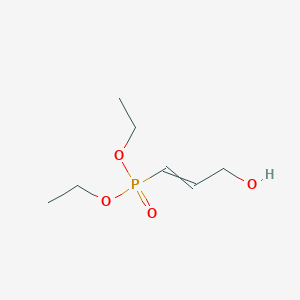
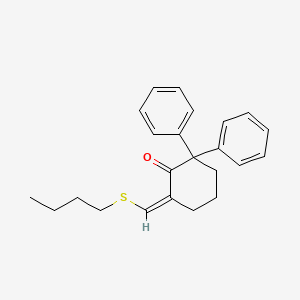
![methyl 4-[(E)-[butyl(methyl)amino]diazenyl]-1H-imidazole-5-carboxylate](/img/structure/B14664248.png)
![2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenesulfamyl chloride](/img/structure/B14664256.png)
